molecular formula C14H17NO B1443209 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline CAS No. 1228552-36-0

1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1443209
M. Wt: 215.29 g/mol
InChI Key: DPYZFCRPNKXLFZ-UHFFFAOYSA-N
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Description

1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline, also known as AAQ, is a heterocyclic organic molecule1. It has the molecular formula C14H17NO and a molecular weight of 215.29 g/mol1.



Synthesis Analysis

The synthesis of 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline is not explicitly mentioned in the search results. However, related compounds such as 1,2,3,4-tetrahydroquinoline-4-ols have been synthesized using a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation2.



Molecular Structure Analysis

The exact molecular structure of 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline is not provided in the search results. However, it is known that it is a heterocyclic organic molecule1.



Chemical Reactions Analysis

The specific chemical reactions involving 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline are not detailed in the search results. However, related compounds like 8-Methyl-1,2,3,4-tetrahydroquinoline have been used as reagents for template-directed meta-C-H activation3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline are not explicitly mentioned in the search results. However, it is known that it has the molecular formula C14H17NO and a molecular weight of 215.29 g/mol1.


Scientific Research Applications

Antibiotic Properties

1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline and its derivatives have shown promise in the field of antibiotics. For instance, a study discovered a new tetrahydroquinoline derivative, helquinoline, with significant biological activity against bacteria and fungi (Asolkar et al., 2004).

Cholinesterase Inhibition

Tetrahydroquinoline derivatives, including those related to 1-Acetyl-8-allyl-tetrahydroquinoline, have been synthesized and evaluated for their potential as dual acetylcholinesterase and butyryl-cholinesterase inhibitors. This research has implications for treatments related to neurodegenerative diseases (Rodríguez et al., 2016).

Synthesis Methods

Advanced synthesis methods for tetrahydroquinoline derivatives have been developed. For example, a diastereoselective synthesis method has been created for 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters, providing a foundation for further chemical manipulation (Bunce et al., 2001).

Catalytic Reactions

The use of palladium-catalyzed decarboxylative ortho-aroylation of N-acetyl-1,2,3,4-tetrahydroquinolines has been reported, demonstrating efficient access to various aroyl tetrahydroquinolines (Han et al., 2016).

Photochemical Properties

The photochemical and photophysical properties of 8-allyl-1,2,3,4-tetrahydroquinolines have been studied, revealing their potential in photocyclization reactions to form lilolidines. This research contributes to understanding the NH/pi intramolecular ground-state complex formation (Leo et al., 2005).

Safety And Hazards

The safety and hazards associated with 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline are not detailed in the search results.


Future Directions

The future directions for the use or study of 1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline are not specified in the search results.


Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature or databases.


properties

IUPAC Name

1-(8-prop-2-enyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-6-12-7-4-8-13-9-5-10-15(11(2)16)14(12)13/h3-4,7-8H,1,5-6,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYZFCRPNKXLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C(=CC=C2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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